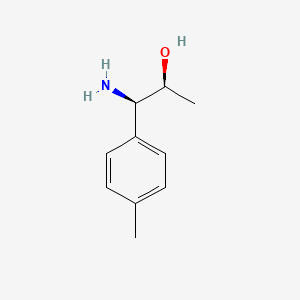

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol

Beschreibung

(1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-ol is a chiral β-amino alcohol characterized by a 4-methylphenyl group at position 1, an amino group at position 1, and a hydroxyl group at position 2.

Eigenschaften

Molekularformel |

C10H15NO |

|---|---|

Molekulargewicht |

165.23 g/mol |

IUPAC-Name |

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10-/m0/s1 |

InChI-Schlüssel |

HZSTYYBSLOXCOR-WPRPVWTQSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@H]([C@H](C)O)N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C(C)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and nitroethane.

Formation of Nitro Alcohol: The first step involves the condensation of 4-methylbenzaldehyde with nitroethane under basic conditions to form a nitro alcohol intermediate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

Industrial production of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of secondary amines

Substitution: Formation of substituted amines or alcohols

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.

Medicine

In medicine, (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.

Industry

In the industrial sector, this compound can be utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Wirkmechanismus

The mechanism of action of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the binding pocket. The methyl-substituted phenyl group provides hydrophobic interactions, enhancing the binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(1R,2S)-1-Amino-1-(4-Fluoro-3-Methylphenyl)propan-2-ol (CAS 1270103-37-1)

Structural Differences :

- The phenyl ring has a fluoro substituent at position 4 and a methyl group at position 3, compared to the 4-methylphenyl group in the target compound.

Physicochemical Properties : - Molecular Formula: C10H14FNO vs. C10H15NO (target).

- Molar Mass : 183.22 g/mol vs. 167.23 g/mol (estimated for target).

- Predicted pKa: 12.55 ± 0.45, indicating strong basicity, likely due to the amino group. The target compound may exhibit similar basicity . Synthetic Relevance:

- Fluorinated analogs often display enhanced lipophilicity and metabolic stability, which could influence bioavailability compared to the non-fluorinated target compound .

(2S)- and (2R)-2-Amino-3-Phenyl-1-propanol Derivatives

Structural Differences :

- The amino group is at position 2, and the hydroxyl group is at position 1, with a phenyl substituent at position 3 (vs. 4-methylphenyl at position 1 in the target). Synthesis:

- Prepared via N-alkylation of dimethylamine derivatives, yielding quaternary ammonium salts. This contrasts with sulfone-directed asymmetric catalysis methods used for the target compound’s analogs .

Biological Activity :

(1R,2S)-1-Fluoro-1-Phenylpropan-2-ol Derivatives

Structural Differences :

- A fluoro substituent replaces the amino group at position 1, with a phenyl group at position 1. Synthetic Applications:

- These compounds serve as intermediates for β-adrenergic receptor ligands. The absence of an amino group may reduce basicity compared to the target compound, altering solubility and receptor interactions .

Efavirenz Intermediate: (1R,2S)-1-Phenyl-2-(1-Pyrrolidinyl)-1-propanol

Structural Differences :

- A pyrrolidinyl group replaces the hydroxyl group at position 2, and the 4-methylphenyl group is absent.

Industrial Relevance : - Critical for synthesizing Efavirenz, a first-line HIV treatment. Synthesis Methods:

- Both biological fermentation and chemical synthesis are employed, with fermentation offering environmental advantages.

Key Comparative Data Table

Biologische Aktivität

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol, also known as a chiral amino alcohol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which influence its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol includes:

- An amino group (-NH2)

- A hydroxyl group (-OH)

- A 4-methylphenyl substituent attached to a propan-2-ol backbone

This configuration is crucial for its biological activity and selectivity towards various enzymes and receptors.

The biological activity of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol is primarily attributed to its ability to bind selectively to specific enzymes and receptors. This binding can lead to either inhibition or activation of enzymatic functions, influencing various metabolic pathways. Ongoing research aims to elucidate the specific molecular targets and pathways involved in its action.

Enzyme Inhibition

Research indicates that (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol exhibits enzyme inhibitory properties. For example:

- Cholinesterase Inhibition : Studies have shown that certain derivatives of this compound may inhibit cholinesterase activity, which is significant for conditions like Alzheimer's disease .

Receptor Binding

The compound has been studied for its interactions with various receptors:

- Adrenergic Receptors : Preliminary findings suggest potential binding affinity towards adrenergic receptors, which play a role in cardiovascular functions.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest potential applications in developing antimicrobial agents .

Case Study 2: Neurological Applications

In another study focusing on neurological disorders, (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol was evaluated for its neuroprotective effects. The compound was found to significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.